1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
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Overview
Description
Preparation Methods
The synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Cyclization Reaction: The starting material, 2,3-dichloroaniline, undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride.
After-Treatment: The reaction mixture is treated with an after-treatment solvent to obtain a crude product, which is then refined to achieve a purity of over 99.5%.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. This inhibition can result in various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl group but differs in its piperazine moiety.
2,3-Dichlorophenylpiperazine: Another similar compound that contains the dichlorophenyl group but has different functional groups attached.
The uniqueness of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine lies in its trifluoromethyl and amine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
886371-14-8 |
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Molecular Formula |
C8H6Cl2F3N |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
OULNGNJINGDFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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